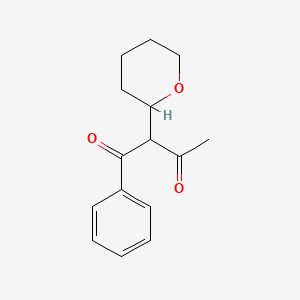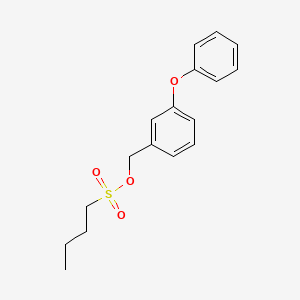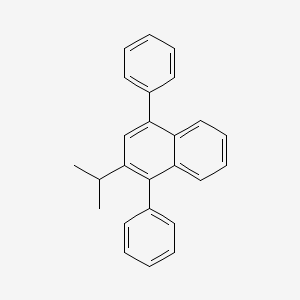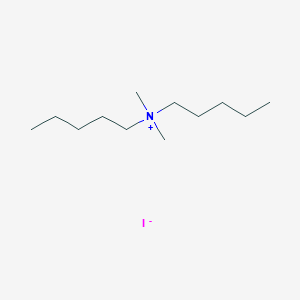![molecular formula C21H13NO2 B14200109 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione CAS No. 922190-47-4](/img/structure/B14200109.png)
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a naphthalene moiety linked to an isoindole structure via a propynyl chain
Preparation Methods
The synthesis of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves the alkylation of 3-(naphthalen-1-yl)prop-2-yn-1-amine with appropriate reagents. One method includes the use of 3-phenylprop-2-en-1-yl bromide in acetonitrile, followed by cyclization under mild conditions with aqueous alkali . The reaction conditions involve heating the mixture at 40–45°C for 10–15 minutes, followed by additional heating at 70–75°C for 15–20 minutes . This process yields the desired product in high purity and yield.
Chemical Reactions Analysis
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in intramolecular cycloaddition reactions, forming potentially biologically active isoindolium salts.
Substitution Reactions: The presence of the naphthalene and isoindole moieties allows for electrophilic and nucleophilic substitution reactions under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using common reagents, leading to the formation of various derivatives.
Scientific Research Applications
2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Biology and Medicine: The compound’s derivatives have shown potential biological activity, making it a candidate for drug development and medicinal chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets through its naphthalene and isoindole moieties. These interactions can lead to the modulation of biological pathways, potentially resulting in therapeutic effects . The exact molecular targets and pathways depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Similar compounds to 2-[3-(Naphthalen-1-yl)prop-2-yn-1-yl]-1H-isoindole-1,3(2H)-dione include other naphthalene and isoindole derivatives. These compounds share structural similarities but differ in their functional groups and specific applications. For example:
Naphthalene Derivatives: Compounds like naphthalene-1-yl-propynyl derivatives have similar structural features but may differ in their reactivity and applications.
Isoindole Derivatives: Isoindole-based compounds with different substituents can exhibit varied biological activities and chemical properties.
Properties
CAS No. |
922190-47-4 |
|---|---|
Molecular Formula |
C21H13NO2 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
2-(3-naphthalen-1-ylprop-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H13NO2/c23-20-18-12-3-4-13-19(18)21(24)22(20)14-6-10-16-9-5-8-15-7-1-2-11-17(15)16/h1-5,7-9,11-13H,14H2 |
InChI Key |
SEFZQYBOKPVWNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[6-(3-Formylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14200038.png)
![3-{[(5-Amino-1-methyl-1H-benzimidazol-2-yl)methyl]amino}propan-1-ol](/img/structure/B14200043.png)



![(2S)-2-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14200067.png)
![N-{(2S)-2-[(tert-Butoxycarbonyl)amino]-2-phenylacetyl}-N-methylglycine](/img/structure/B14200074.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)

![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)

